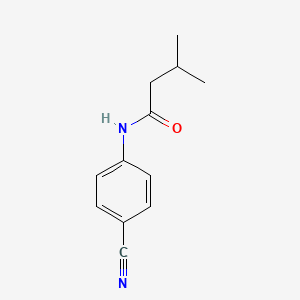

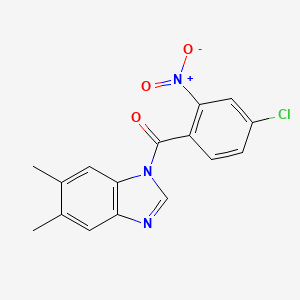

N-(4-cyanophenyl)-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-cyanophenyl)-3-methylbutanamide” is a complex organic compound. Based on its name, it likely contains a cyanophenyl group and a methylbutanamide group .

Synthesis Analysis

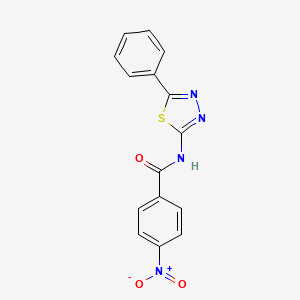

While specific synthesis methods for “N-(4-cyanophenyl)-3-methylbutanamide” were not found, similar compounds such as N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea have been synthesized via different applications of aroyl isocyanate and 4-aminobenzonitrile .Applications De Recherche Scientifique

Metal-Organic Framework Sensors

Porphyrin-based metal-organic frameworks (MOFs) have gained attention due to their unique properties. MOFs consist of metal ions linked by organic linkers, resulting in high surface area and porosity. By integrating porphyrin molecules into MOFs or using them as organic linkers, researchers have created porphyrin-based MOFs. These materials combine the fluorescent nature of porphyrins with the structural advantages of MOFs, enabling highly sensitive and specific sensing applications . Notably, these MOFs can detect various targets, including metal ions, anions, explosives, biomolecules, pH levels, and toxins.

Inhibitors of Lysine Specific Demethylase 1 (LSD1)

N-(4-cyanophenyl)-3-methylbutanamide derivatives have been explored as reversible inhibitors of LSD1. LSD1 plays a crucial role in epigenetic regulation, and inhibiting it can impact gene expression. These compounds show promise in cancer research, where targeting LSD1 may lead to novel therapeutic strategies .

Thiourea Derivatives for Crystal Structure Studies

N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea are synthesized derivatives of N-(4-cyanophenyl)-3-methylbutanamide. These compounds have been studied for their crystal structures and cyclic voltammetric behavior. Understanding their properties contributes to materials science and potential applications .

Fast Proton-Induced Fission of 238U

N-(4-cyanophenyl)-3-methylbutanamide has relevance in nuclear physics. Researchers have investigated its fission behavior when bombarded with fast protons. The study evaluates cross-sections, mass distributions, prompt neutron emission, and other fission parameters. Applications include nuclear reactor design and isotope production for medicine, electronics, and industry .

Open Science Potentials in Research Processes

While not directly related to N-(4-cyanophenyl)-3-methylbutanamide, the broader context of open science impacts research. Open access, open data, transparency, and reproducibility enhance scientific collaboration and knowledge dissemination. Researchers explore these dimensions to improve research practices .

Propriétés

IUPAC Name |

N-(4-cyanophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-6,9H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJSLYDFUNQTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)

![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)

![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)